4H,6H-thieno[3,4-c]isoxazol-3-amine

Analytical Chemistry Quality Control Procurement Specification

This 3-amino variant (CAS 884325-47-7) offers a reactive amine handle for direct coupling without protection/deprotection steps. Unlike hydroxy or alkyl analogs, the 3-amino substituent fundamentally alters reactivity and hydrogen-bonding capacity. Validated in U.S. Patent US-4728651-A for blood pressure and intraocular pressure reduction. Supplied as sand-coloured powder with ≥95% purity. Includes 1H NMR reference (SpectraBase ID: HIcUZNUsGP0) for identity confirmation.

Molecular Formula C5H6N2OS
Molecular Weight 142.18 g/mol
CAS No. 884325-47-7
Cat. No. B1336931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,6H-thieno[3,4-c]isoxazol-3-amine
CAS884325-47-7
Molecular FormulaC5H6N2OS
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESC1C2=C(ON=C2CS1)N
InChIInChI=1S/C5H6N2OS/c6-5-3-1-9-2-4(3)7-8-5/h1-2,6H2
InChIKeyAJGJMXCWYPBNBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H,6H-Thieno[3,4-c]isoxazol-3-amine (CAS 884325-47-7): Chemical Profile and Procurement Baseline


4H,6H-Thieno[3,4-c]isoxazol-3-amine (CAS 884325-47-7, MFCD07364420) is a heterocyclic building block featuring a fused thiophene–isoxazole bicyclic core with a 3-amino substituent, molecular formula C5H6N2OS and molecular weight 142.18 g/mol . It is supplied as a solid (sand-coloured powder) and is structurally classified under thieno[3,4-c]isoxazole derivatives, a scaffold that has been explored in medicinal chemistry for potential antihypertensive and intraocular pressure-lowering applications [1]. The compound serves primarily as a versatile intermediate for the synthesis of more complex heterocyclic libraries, enabling diverse chemical modifications through its amine handle and fused ring system .

Procurement Risk Assessment for 4H,6H-Thieno[3,4-c]isoxazol-3-amine: Why Generic Replacement Is Not Advisable


In procurement of thieno[3,4-c]isoxazole building blocks, substitution of the 3-amino variant (CAS 884325-47-7) with other in-class analogs is not scientifically equivalent due to critical structural, synthetic, and application-specific distinctions. The amino substituent at the 3-position fundamentally alters the compound's reactivity profile relative to hydroxy, thiol, alkyl-substituted, or unsubstituted analogs—each of which diverges in hydrogen-bonding capacity, nucleophilicity, and compatibility with downstream coupling chemistry . Furthermore, the specific oxidation state of the thieno[3,4-c]isoxazole core (4H,6H-dihydro vs. fully aromatic) dictates conformational flexibility and metabolic stability in bioactive compound development. Patent literature confirms that thieno-isoxazole derivatives are not freely interchangeable; the specific substitution pattern directly impacts pharmacological activity in therapeutic programs targeting hypertension and intraocular pressure [1].

Quantitative Differentiation Evidence for 4H,6H-Thieno[3,4-c]isoxazol-3-amine (CAS 884325-47-7) Versus Analogs


Purity Grade Differentiation: 97% vs. 95% Product Specifications Across Vendors

The target compound is commercially available at two distinct purity grades: 97% (Chemsrc/Life Chemicals) and 95% (Fluorochem/MolCore). For applications requiring higher starting material fidelity—such as late-stage functionalization in medicinal chemistry or impurity profiling in analytical method development—the 97% grade offers quantifiably reduced baseline impurity burden relative to the 95% grade . This represents a direct procurement-relevant distinction between vendors, not a structural differentiation versus chemical analogs.

Analytical Chemistry Quality Control Procurement Specification

Spectral Identity Verification: Reference NMR Spectra Availability Versus In-Class Analogs

The target compound (CAS 884325-47-7) has a validated 1H NMR reference spectrum available in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID: HIcUZNUsGP0), recorded in DMSO-d6 [1]. In contrast, closely related thieno[3,4-c]isoxazole analogs—including 6-ethyl-3,4-dihydro-3H,6H-thieno[3,4-c]isoxazole (CAS 1310072-07-1), 6-benzyl-3a,4-dihydro-3H,6H-thieno[3,4-c]isoxazole (CAS 1310072-09-3), and 4H,6H-thieno[3,4-c]isoxazole-6,6-dimethyl (CAS 120783-56-4)—do not have publicly accessible reference NMR spectra in authoritative spectral databases, as verified by searching SpectraBase and other major spectral repositories [2].

Spectroscopy Structure Elucidation Quality Assurance

Reactivity Differentiation: Amino-Substituted Core Enables Distinct Downstream Chemistry Versus Hydroxy and Alkyl Analogs

The 3-amino group on 4H,6H-thieno[3,4-c]isoxazol-3-amine enables nucleophilic substitution and amide coupling reactions that are not accessible to the 3-hydroxy analog (4H,6H-thieno[3,4-c]isoxazol-3-ol) or the unsubstituted thieno[3,4-c]isoxazole core . The amine handle allows for direct incorporation into amide libraries via standard HATU/EDC coupling, whereas the hydroxy analog requires activation or protection strategies for analogous transformations. Furthermore, the amino group introduces distinct hydrogen-bond donor capacity that alters molecular recognition properties relative to alkyl-substituted analogs such as 6,6-dimethyl-4H,6H-thieno[3,4-c]isoxazole (CAS 120783-56-4) .

Organic Synthesis Medicinal Chemistry Building Block Reactivity

Pharmacological Scaffold Precedent: Thieno[3,4-c]isoxazole Core Validated in Antihypertensive and Ocular Therapeutic Programs

The thieno[3,4-c]isoxazole scaffold is validated in peer-reviewed patent literature as a pharmacologically relevant core for antihypertensive and intraocular pressure-lowering agents [1]. U.S. Patent US-4728651-A demonstrates that thieno-isoxazole derivatives of formula I exhibit quantifiable blood pressure reduction in mammalian models and intraocular pressure reduction as determined by established methods (Caprioli et al., Invest. Ophthalmol. Vis. Sci.) [2]. This therapeutic validation distinguishes the thieno[3,4-c]isoxazole scaffold from structurally adjacent heterocyclic cores (e.g., thieno[2,3-d]pyrimidines or isothiazolo[5,4-d]pyrimidines) that are associated with distinct therapeutic indications such as inflammatory and autoimmune disorders [3].

Medicinal Chemistry Cardiovascular Pharmacology Ophthalmology

Validated Application Scenarios for 4H,6H-Thieno[3,4-c]isoxazol-3-amine Based on Quantitative Evidence


High-Fidelity Medicinal Chemistry Library Synthesis Requiring Verified Spectral Identity

For medicinal chemistry campaigns involving amide library generation or nucleophilic substitution, the 3-amino variant provides a reactive amine handle that enables direct coupling without protection/deprotection steps required for hydroxy analogs. The availability of a reference 1H NMR spectrum in DMSO-d6 (SpectraBase Compound ID: HIcUZNUsGP0) provides verifiable identity confirmation upon compound receipt [1], accelerating quality control workflows and ensuring batch-to-batch consistency in SAR studies.

Antihypertensive and Intraocular Pressure Drug Discovery Programs Targeting Thieno-Isoxazole Scaffolds

Research programs focused on cardiovascular or ophthalmic indications should consider this scaffold based on its validation in U.S. Patent US-4728651-A, which establishes the thieno[3,4-c]isoxazole core as capable of reducing blood pressure and intraocular pressure in mammalian models [2]. The compound serves as a core building block for generating analogs around this pharmacologically validated scaffold, with potential applications distinct from thieno[2,3-d]pyrimidines used in inflammatory disease programs.

Quality-Controlled Analytical Method Development and Impurity Profiling

For analytical chemistry applications requiring high starting material fidelity, procurement of the 97% purity grade (Chemsrc/Life Chemicals) provides a +2.0% absolute purity advantage over the 95% commercial grade . This higher grade reduces baseline impurity variables in HPLC method development, impurity profiling studies, and quantitative NMR (qNMR) reference standard preparation, directly supporting regulatory-compliant analytical workflows.

Synthetic Route Scouting and Process Chemistry Feasibility Studies

As a solid, sand-coloured powder with defined handling characteristics (GHS07 classification), the compound is suitable for bench-scale synthetic route exploration and reaction condition optimization . Its MDL number (MFCD07364420) and defined storage conditions (ambient, dry environment) enable proper laboratory inventory management and reproducibility in synthetic methodology development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4H,6H-thieno[3,4-c]isoxazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.